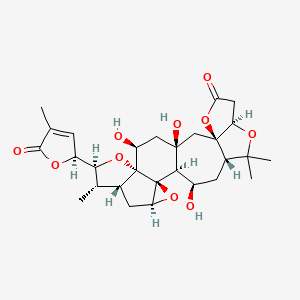

KadcoccilactoneJ

説明

Kadcoccilactone J is a tricarboxylic acid derivative classified under organic acids and their derivatives (specifically, tricarboxylic acids) . These compounds are typically isolated from natural sources, such as plants or fungi, and exhibit bioactivity relevant to medicinal chemistry, though specific biological roles for Kadcoccilactone J remain undocumented in the available materials.

特性

分子式 |

C28H36O10 |

|---|---|

分子量 |

532.6 g/mol |

IUPAC名 |

(1R,2S,4S,6R,7S,8S,10R,11S,13S,15R,19R,22S,24R)-11,13,24-trihydroxy-7,21,21-trimethyl-8-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-3,9,16,20-tetraoxaheptacyclo[11.11.0.02,4.02,10.06,10.015,19.015,22]tetracosan-17-one |

InChI |

InChI=1S/C28H36O10/c1-11-5-15(34-23(11)32)21-12(2)13-6-19-28(36-19)22-14(29)7-16-24(3,4)35-18-8-20(31)37-26(16,18)10-25(22,33)9-17(30)27(13,28)38-21/h5,12-19,21-22,29-30,33H,6-10H2,1-4H3/t12-,13+,14+,15-,16-,17-,18+,19-,21-,22+,25-,26+,27+,28+/m0/s1 |

InChIキー |

QVDSQJYLZJYHMK-JWQZLAEKSA-N |

異性体SMILES |

C[C@H]1[C@H]2C[C@H]3[C@@]4([C@@]2([C@H](C[C@]5([C@H]4[C@@H](C[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)O)O)O[C@@H]1[C@@H]8C=C(C(=O)O8)C)O3 |

正規SMILES |

CC1C2CC3C4(C2(C(CC5(C4C(CC6C(OC7C6(C5)OC(=O)C7)(C)C)O)O)O)OC1C8C=C(C(=O)O8)C)O3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccilactoneJ typically involves several steps, including extraction from the Kadsura coccinea plant, followed by purification and chemical modification. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of KadcoccilactoneJ can be scaled up using large-scale extraction and purification techniques. This often involves the use of high-pressure liquid chromatography (HPLC) and other advanced separation methods to ensure the purity and quality of the final product.

化学反応の分析

Types of Reactions: KadcoccilactoneJ undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.

科学的研究の応用

KadcoccilactoneJ has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: It has been studied for its potential effects on cellular processes and its role in various biological pathways.

Medicine: Research has shown that KadcoccilactoneJ may have therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: It is used in the production of pharmaceuticals, cosmetics, and other products due to its unique chemical properties.

作用機序

The mechanism of action of KadcoccilactoneJ involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may affect pathways related to inflammation and cell proliferation.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Kadcoccilactone J likely shares a tricarboxylic acid backbone with Kadcoccilactone H, which features a hexacyclic core (hexacyclo[11.10.0.03,7.03,10.014,21.017,21]tricosan) and functional groups critical for bioactivity, such as hydroxyl and acetate moieties . However, differences in substituent placement (e.g., methyl or oxo groups) or stereochemistry could distinguish J from H. For example:

Functional and Bioactivity Differences

Such differences may arise from minor structural variations. For instance, the presence of a 4-methyl-5-oxooxolan-2-yl group in H could enhance its interaction with fungal cell membranes, whereas J’s hypothetical substituents might target different pathways.

Limitations of Current Research

The absence of peer-reviewed data on Kadcoccilactone J in the provided evidence highlights a critical gap. For example:

- Structural elucidation: No NMR, X-ray, or mass spectrometry data are available for J.

- Bioactivity: No cytotoxicity, antimicrobial, or enzyme inhibition assays are cited.

- Comparative studies: Direct comparisons with Kadcoccilactone H or other lactones (e.g., annonaceous acetogenins) are missing.

Recommendations for Future Work

Structural characterization : Prioritize X-ray crystallography or advanced NMR to resolve J’s stereochemistry.

Bioactivity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) and microbial pathogens.

Computational modeling : Compare J’s binding affinity with H’s using molecular docking against targets like ATP synthase or cytochrome P450.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。